molecular formula C15H15N5S2 B12614911 2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole

2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole

Cat. No.: B12614911
M. Wt: 329.4 g/mol
InChI Key: MVTUIVBXYNBGDS-UHFFFAOYSA-N
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Description

2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and benzothiazole. These moieties are known for their diverse pharmacological activities, making this compound a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole typically involves the formation of the triazolo-thiadiazole ring system followed by its attachment to the benzothiazole moiety. One common method involves the reaction of 4-amino-5-mercapto-3-isopropyl-1,2,4-triazole with ethyl bromoacetate to form the triazolo-thiadiazole intermediate. This intermediate is then reacted with 2-mercaptobenzothiazole under reflux conditions in the presence of a base such as potassium carbonate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the benzothiazole ring can be substituted with various functional groups such as halogens, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, or alkyl halides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, alkylated, or arylated derivatives.

Scientific Research Applications

2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole is unique due to its combination of triazole, thiadiazole, and benzothiazole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H15N5S2

Molecular Weight

329.4 g/mol

IUPAC Name

2-[2-(3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl]-1,3-benzothiazole

InChI

InChI=1S/C15H15N5S2/c1-9(2)14-17-18-15-20(14)19-13(22-15)8-7-12-16-10-5-3-4-6-11(10)21-12/h3-6,9H,7-8H2,1-2H3

InChI Key

MVTUIVBXYNBGDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(S2)CCC3=NC4=CC=CC=C4S3

Origin of Product

United States

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